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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-1,3-dioxolane

Cat. No.: B043116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile
reagent, 2-(2-Bromoethyl)-1,3-dioxolane. This document details its characteristic nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a
valuable resource for its identification, characterization, and application in organic synthesis
and drug development.

Introduction

2-(2-Bromoethyl)-1,3-dioxolane is a key building block in organic chemistry, frequently utilized
for the introduction of a protected aldehyde functionality. Its bifunctional nature, possessing
both a reactive bromide and a stable acetal, allows for a wide range of chemical
transformations. Accurate and thorough spectroscopic analysis is paramount for confirming the
identity and purity of this compound in any research or development setting. This guide
presents a consolidated summary of its spectral properties to aid in this endeavor.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for 2-
(2-Bromoethyl)-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR spectra of 2-(2-Bromoethyl)-1,3-dioxolane provide definitive information about

its carbon-hydrogen framework.
IH NMR Spectral Data

The proton NMR spectrum exhibits distinct signals corresponding to the different proton
environments within the molecule. The chemical shifts are typically reported in parts per million
(ppm) relative to a standard reference, such as tetramethylsilane (TMS).

) Chemical Shift (3, o Coupling Constant
Assignment Multiplicity
ppm) (J, Hz)
H-2 (methine) ~5.01 Triplet (t) ~4.6
H-4, H-5 (dioxolane ]
) ~3.92 Multiplet (m)
ring)
H-1' (methylene .
) ) ~2.22 Doublet of triplets (dt) ~7.4,~4.6
adjacent to dioxolane)
H-2' (methylene )
~3.47 Triplet (t) ~7.1

adjacent to bromine)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer's field strength.
13C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number and chemical environment

of the carbon atoms.
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Assignment Chemical Shift (8, ppm)
C-2 (methine) ~102.3

C-4, C-5 (dioxolane ring) ~64.8

C-1' (methylene adjacent to dioxolane) ~37.0

C-2' (methylene adjacent to bromine) ~27.1

Note: The chemical shifts are typically referenced to the solvent peak (e.g., CDCls at 77.16
ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 2-(2-
Bromoethyl)-1,3-dioxolane is characterized by the following key absorption bands.

Frequency (cm™1) Vibrational Mode Functional Group
~2950 - 2850 C-H stretch Aliphatic

~1150 - 1050 C-O stretch Acetal

~650 C-Br stretch Alkyl bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its identification. The electron ionization (El) mass spectrum of 2-
(2-Bromoethyl)-1,3-dioxolane is expected to show the molecular ion peak and several

characteristic fragment ions.
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m/z lon Identity

180/182 [M]* Molecular ion

101 [M - Br]* Loss of bromine radical
73 [C3Hs02]* Dioxolane fragment

Note: The presence of bromine is indicated by the characteristic isotopic pattern of the
molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity
separated by 2 m/z units (corresponding to the 7°Br and 1Br isotopes).

Experimental Protocols

The following are general protocols for obtaining the spectral data presented in this guide.
Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of 2-(2-Bromoethyl)-1,3-dioxolane in about 0.6-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if required.
o Cap the NMR tube and gently invert to ensure a homogeneous solution.

H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.
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13C NMR Acquisition:

e Spectrometer: 75 MHz or higher field NMR spectrometer.

e Pulse Program: Proton-decoupled single-pulse sequence.

e Number of Scans: 128 scans or more may be required for a good signal-to-noise ratio.
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place a drop of neat 2-(2-Bromoethyl)-1,3-dioxolane between two salt plates (e.g., NaCl or
KBr).

o Gently press the plates together to form a thin liquid film.

FT-IR Acquisition:

e Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
e Mode: Transmittance.

e Scan Range: 4000-400 cm™—1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans.

e Background: A background spectrum of the clean, empty salt plates should be acquired and
subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:
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e Prepare a dilute solution of 2-(2-Bromoethyl)-1,3-dioxolane (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

GC-MS Acquisition:

System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

e Injection Volume: 1 pL.

* Injector Temperature: 250 °C.

e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

e Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,
then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

 lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: 40-300 m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular
structure with key mass spectral fragments of 2-(2-Bromoethyl)-1,3-dioxolane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Molecular structure and major mass spectral fragments of the compound.

This guide provides essential spectral data and methodologies for the analysis of 2-(2-
Bromoethyl)-1,3-dioxolane, serving as a foundational reference for its use in scientific
research and development.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Bromoethyl)-1,3-
dioxolane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043116#2-2-bromoethyl-1-3-dioxolane-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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